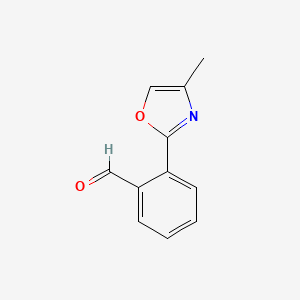
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenone with acetic anhydride to form the oxazole ring, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and formylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions on the oxazole ring.
Major Products
Oxidation: 2-(4-Methyl-1,3-oxazol-2-yl)benzoic acid.
Reduction: 2-(4-Methyl-1,3-oxazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and aldehyde group can form covalent or non-covalent interactions with target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1,3-oxazol-5-yl)benzaldehyde: Similar structure but with the aldehyde group at a different position.
2-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-(4-Methyl-1,3-oxazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is unique due to the specific positioning of the aldehyde group and the presence of the oxazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3 |
Clave InChI |
IHBAZKXQXFMWEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=N1)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


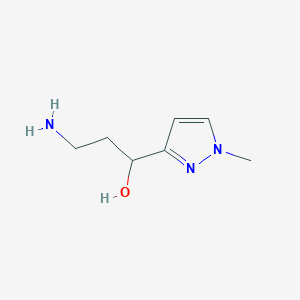
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
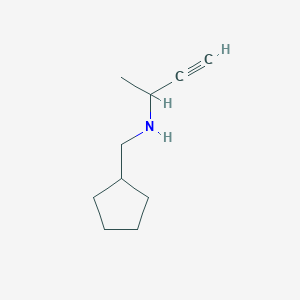

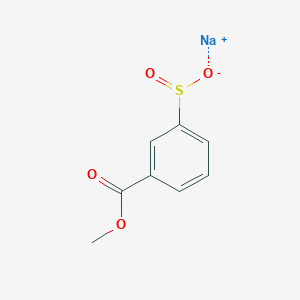
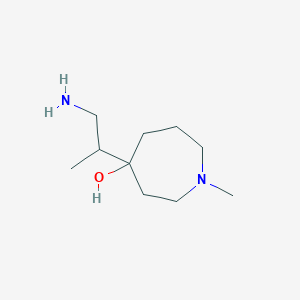
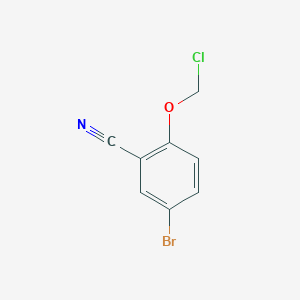


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
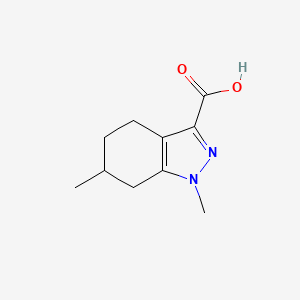
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
